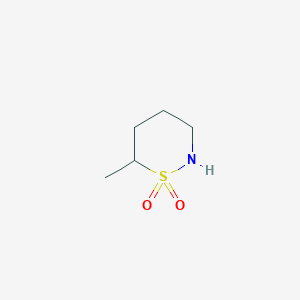

6-Methyl-1lambda6,2-thiazinane-1,1-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methylthiazinane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-5-3-2-4-6-9(5,7)8/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZCUJARGIHWDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNS1(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization Techniques for Thiazinane 1,1 Dioxide Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. One-dimensional and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the 6-Methyl-1lambda6,2-thiazinane-1,1-dione molecule.

One-dimensional NMR spectra provide fundamental information about the number and type of protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen and sulfonyl groups. The protons on the carbon adjacent to the nitrogen (C6 and C2) would appear further downfield compared to the other methylene (B1212753) protons. The methyl group at the C6 position would appear as a doublet due to coupling with the C6 proton.

Interactive Table 1: Predicted ¹H NMR Data for this compound Note: Data is predicted based on analogous structures. Actual values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| NH | 1.5 - 3.0 | Broad Singlet | - | 1H |

| C3-H ₂ | 3.10 - 3.30 | Multiplet | - | 2H |

| C4-H ₂ | 1.80 - 2.00 | Multiplet | - | 2H |

| C5-H ₂ | 2.10 - 2.30 | Multiplet | - | 2H |

| C6-H | 3.40 - 3.60 | Multiplet | - | 1H |

| C6-CH ₃ | 1.20 - 1.40 | Doublet | ~6-7 | 3H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbons attached to the heteroatoms (C3 and C6) are expected to be deshielded and appear at a lower field. The chemical shifts are generally reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS). sid.ir

Interactive Table 2: Predicted ¹³C NMR Data for this compound Note: Data is predicted based on analogous structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C 3 | 45 - 55 |

| C 4 | 20 - 30 |

| C 5 | 25 - 35 |

| C 6 | 50 - 60 |

| C6-C H₃ | 15 - 25 |

2D NMR experiments are indispensable for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). sdsu.edu For this compound, COSY would show cross-peaks connecting adjacent protons, confirming the -CH(CH₃)-CH₂-CH₂-CH₂- sequence within the ring. For instance, the C6-H proton would show a correlation to the C5-H₂ protons and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the unambiguous assignment of each carbon signal based on the already assigned proton signals. Each CH, CH₂, and CH₃ group would produce a cross-peak corresponding to its ¹H and ¹³C chemical shifts.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. This is particularly useful for determining the stereochemistry, such as the conformation of the thiazinane ring and the relative orientation of substituents. For example, if the methyl group at C6 is in an axial position, it would show NOE cross-peaks to the axial protons at C4 and C2.

Interactive Table 3: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Information Gained |

| COSY | C6-H ↔ C5-H ₂ | Confirms adjacency of C6 and C5 protons |

| C5-H ₂ ↔ C4-H ₂ | Confirms adjacency of C5 and C4 protons | |

| C4-H ₂ ↔ C3-H ₂ | Confirms adjacency of C4 and C3 protons | |

| C6-H ↔ C6-CH ₃ | Confirms methyl group attachment at C6 | |

| HSQC | C6-H ↔ C 6 | Assigns C6 carbon signal |

| C6-CH ₃ ↔ C H₃ | Assigns methyl carbon signal | |

| HMBC | C6-CH ₃ ↔ C 6, C 5 | Confirms position of the methyl group relative to C5 |

| NH ↔ C 6, C 2 | Confirms connectivity around the nitrogen atom | |

| NOESY | C6-CH ₃ (axial) ↔ C4-H (axial) | Provides evidence for ring conformation and substituent orientation |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The most characteristic feature in the IR spectrum of this compound would be the strong absorption bands corresponding to the sulfonyl (SO₂) group.

Interactive Table 4: Characteristic IR Absorption Bands for this compound Note: Frequencies are based on data for analogous sulfonyl-containing heterocycles. nih.gov

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H | Stretch | 3200 - 3400 | Medium |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |

| S=O | Asymmetric Stretch | 1300 - 1350 | Strong |

| S=O | Symmetric Stretch | 1150 - 1190 | Strong |

The presence of two very strong bands in the regions of 1350-1300 cm⁻¹ and 1190-1150 cm⁻¹ is a definitive indicator of the S(=O)₂ moiety. nih.gov The N-H stretching frequency can provide information about hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

HRMS can measure the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). This allows for the determination of the precise elemental formula of the parent ion, confirming the molecular formula of this compound as C₅H₁₁NO₂S. HRMS is a powerful tool for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov The fragmentation pattern observed in the mass spectrum can also provide structural information, for example, through the characteristic loss of SO₂ (64 Da) or the methyl radical (15 Da).

Interactive Table 5: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₁₁NO₂S |

| Calculated Exact Mass [M+H]⁺ | 150.0583 |

| Method | ESI-TOF or similar |

X-ray Crystallography for Solid-State Structure Elucidation

While NMR provides the solution-state structure, single-crystal X-ray crystallography gives the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive information on bond lengths, bond angles, and the conformation of the heterocyclic ring.

For this compound, X-ray analysis would confirm the six-membered ring structure. Thiazinane rings are known to adopt conformations such as an envelope or a half-chair. iucr.orgnih.gov The geometry around the sulfur atom is expected to be a distorted tetrahedron. Crucially, this method would unambiguously determine the stereochemistry at C6, establishing whether the methyl group occupies an axial or equatorial position in the crystal lattice. This information is vital for understanding the molecule's three-dimensional shape and potential intermolecular interactions.

Interactive Table 6: Representative Crystallographic Parameters for a Thiazinane-1,1-Dioxide Ring Note: Data is based on published structures of related benzothiazine derivatives. iucr.org

| Parameter | Typical Value |

| Ring Conformation | Envelope / Half-Chair |

| S-O Bond Length | ~1.43 Å |

| S-N Bond Length | ~1.65 Å |

| S-C Bond Length | ~1.78 Å |

| O-S-O Bond Angle | ~118° |

| N-S-C Bond Angle | ~105° |

Elemental Analysis

Elemental analysis is a fundamental analytical technique crucial for the characterization of newly synthesized chemical compounds. It provides quantitative information about the elemental composition of a substance, which is essential for verifying its empirical formula and assessing its purity. For a heterocyclic compound such as this compound, elemental analysis serves as a primary method to confirm that the synthesized product possesses the expected atomic constituents in the correct ratios.

The chemical formula for this compound is C₅H₁₁NO₂S. Based on this formula, the theoretical elemental composition can be calculated by determining the mass percentage of each element—Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S)—within the molecule. The molecular weight of this compound is 149.21 g/mol .

The calculated (theoretical) percentages are derived from the atomic weights of the constituent elements. These theoretical values are then compared against the experimental values obtained from the analysis of a sample of the compound. A close correlation between the found and calculated values, typically within a ±0.4% margin, is considered strong evidence for the correct structure and high purity of the sample.

Detailed research findings from the elemental analysis of this compound would be presented in a data table format, allowing for a direct comparison between the theoretically predicted and experimentally determined values.

Table 1: Elemental Analysis Data for this compound (C₅H₁₁NO₂S)

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 40.24 | Data not available |

| Hydrogen (H) | 7.43 | Data not available |

| Nitrogen (N) | 9.39 | Data not available |

| Sulfur (S) | 21.49 | Data not available |

Note: Experimental data for this specific compound is not publicly available in the cited literature. The table reflects the calculated theoretical values.

The process of elemental analysis typically involves the combustion of a small, precisely weighed sample of the compound. The combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured to determine the percentages of carbon, hydrogen, and nitrogen. Sulfur content is often determined by other methods, such as ion chromatography or inductively coupled plasma (ICP) analysis after the sample has undergone decomposition.

In the synthesis of thiazinane-1,1-dioxide derivatives, elemental analysis is an indispensable quality control step. It validates the synthetic pathway and confirms the identity of the final product, complementing data obtained from other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to provide a comprehensive characterization of the molecule.

Theoretical and Computational Chemistry Studies on 6 Methyl 1λ⁶,2 Thiazinane 1,1 Dione and Analogues

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broader range of computational techniques, including quantum mechanics and classical mechanics (molecular mechanics), to simulate and predict the behavior of molecules.

The six-membered 1,2-thiazinane-1,1-dioxide ring is not planar and, similar to cyclohexane (B81311), is expected to adopt a number of non-planar conformations, with the chair conformations being the most stable. For 6-Methyl-1λ⁶,2-thiazinane-1,1-dione, the methyl group at the C6 position can exist in either an axial or an equatorial position in the chair conformation.

Generally, for monosubstituted cyclohexanes, the equatorial conformer is more stable than the axial conformer due to the avoidance of 1,3-diaxial steric interactions. A similar preference is expected for 6-Methyl-1λ⁶,2-thiazinane-1,1-dione, where the equatorial-methyl conformer would be lower in energy. Computational methods, from molecular mechanics to high-level DFT, can quantify this energy difference, known as the A-value. The presence of the sulfonyl group and the nitrogen heteroatom will distort the ring from a perfect cyclohexane chair, affecting bond angles and torsional potentials, which can be precisely modeled.

In the solid state, the arrangement of molecules in a crystal lattice is governed by intermolecular interactions. ias.ac.in For cyclic sulfonamides, the primary interactions are strong hydrogen bonds and dipole-dipole interactions involving the highly polar sulfonyl group (SO₂). nih.govresearchgate.net The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, while the N-H group is a hydrogen bond donor.

In 6-Methyl-1λ⁶,2-thiazinane-1,1-dione, the N-H proton can form strong hydrogen bonds with the sulfonyl oxygen of a neighboring molecule, leading to the formation of common supramolecular synthons like chains or dimers. researchgate.net The presence of the methyl group may influence the crystal packing by introducing weaker C-H···O interactions and through steric effects. Molecular modeling techniques can be used to study these interactions. Hirshfeld surface analysis, derived from crystal structure data, is a powerful tool to visualize and quantify intermolecular contacts. In the absence of an experimental crystal structure, computational methods can predict plausible packing arrangements through crystal structure prediction (CSP) algorithms, which rely on calculated intermolecular interaction energies.

The table below summarizes the types of intermolecular interactions expected to be significant in the crystal structure of 6-Methyl-1λ⁶,2-thiazinane-1,1-dione.

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) |

| Hydrogen Bond | N-H | O=S | 3 - 7 |

| Dipole-Dipole | S=O | S=O | 1 - 3 |

| van der Waals (Dispersion) | All atoms | All atoms | Variable |

| Weak Hydrogen Bond | C-H | O=S | 0.5 - 1.5 |

| Note: Energy values are typical ranges for these types of interactions in organic molecules. |

Solvent Effects on Molecular Behavior

The surrounding solvent medium can significantly influence the structure, stability, and reactivity of a molecule. Computational chemistry simulates these effects primarily through two models: explicit and implicit solvation. In explicit models, individual solvent molecules are included in the calculation, offering a highly detailed picture but at a great computational cost.

More commonly, implicit models like the Polarizable Continuum Model (PCM) are used. researchgate.net In this approach, the solvent is treated as a continuous medium with a defined dielectric constant. This method allows for the efficient calculation of how the solvent polarity affects molecular properties. rsc.org For a molecule like 6-Methyl-1λ⁶,2-thiazinane-1,1-dione, computational studies would analyze how its dipole moment and geometry change in solvents of varying polarity, such as water (polar) or carbon tetrachloride (non-polar). researchgate.net These calculations reveal that polar solvents can stabilize charge separation within the molecule, potentially altering bond lengths and angles. Furthermore, solvent models are crucial for accurately predicting reaction energy barriers, as the transition state and reactants may be stabilized to different extents by the solvent. researchgate.net

For instance, a Density Functional Theory (DFT) study on an analogous cyclic system might reveal changes in frontier orbital energies in different media, as illustrated in the hypothetical data below.

| Solvent | Dielectric Constant (ε) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Gas Phase | 1 | -7.50 | -0.80 | 6.70 |

| Dichloromethane | 8.93 | -7.55 | -0.88 | 6.67 |

| Methanol (B129727) | 32.7 | -7.62 | -0.95 | 6.67 |

| Water | 78.4 | -7.65 | -1.00 | 6.65 |

| This table is illustrative and contains hypothetical data for a generic thiazinane-1,1-dione analogue to demonstrate the typical influence of solvent polarity on electronic properties. |

Electronic Structure Analysis

Understanding the electronic structure is key to predicting a molecule's chemical behavior. Computational methods provide detailed information about orbital energies and electron distribution.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the most likely to accept electrons (electrophilic). libretexts.org

For thiazinane derivatives, DFT calculations are employed to determine the energies and spatial distributions of these orbitals. researchgate.net The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.gov In studies of analogous systems, the distribution of the HOMO and LUMO across the molecule helps identify the most probable sites for nucleophilic and electrophilic attack.

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | -0.25 | Antibonding orbitals, primarily on C-H bonds |

| LUMO | -0.80 | Antibonding (σ) character, localized on the S-N bond and sulfonyl group* |

| HOMO | -7.50 | Non-bonding character, primarily localized on the oxygen atoms of the sulfonyl group |

| HOMO-1 | -7.95 | Bonding orbitals associated with the C-C and C-N framework |

| This table presents hypothetical FMO data for 6-Methyl-1λ⁶,2-thiazinane-1,1-dione in the gas phase to illustrate typical computational outputs. |

Spin density analysis is a computational tool used to visualize the distribution of unpaired electron spin in open-shell chemical species, such as radicals or molecules in a triplet excited state. nih.gov For a typical closed-shell molecule like 6-Methyl-1λ⁶,2-thiazinane-1,1-dione in its ground state, all electrons are paired, and the total spin density is zero everywhere.

However, if the molecule were to undergo a reaction to form a radical cation or anion, or if it were promoted to a triplet state, spin density analysis would become crucial. researchgate.net The calculation would reveal which atoms bear the highest degree of unpaired electron character. This information is vital for predicting the reactivity of the radical species, as reactions would be most likely to occur at sites with high spin density. researchgate.net For example, a calculation might show that in a radical cation of a sultam, the spin density is delocalized across the sulfur and nitrogen atoms, indicating these as the reactive centers.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry is an indispensable tool for mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. archive.org

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). Locating and characterizing the geometry of this TS is a primary goal of mechanistic studies. e3s-conferences.org Computationally, a transition state is identified as a first-order saddle point on the potential energy surface—a structure that is an energy minimum in all respects except for along the reaction coordinate, where it is an energy maximum. ucsb.edu

Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods are used to locate these structures. Once a candidate TS is found, a frequency calculation is performed. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the molecule moving along the reaction coordinate (e.g., the stretching of a bond that is breaking and the forming of a new bond). ucsb.edu

Once the structures of the reactants, products, and the transition state have been optimized, their relative energies can be calculated to construct a reaction energy profile. This profile plots the potential energy of the system as it progresses along the reaction coordinate.

Spectroscopic Property Prediction (e.g., UV-Vis, NMR, IR/Raman Spectra Simulation)

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to simulate and predict the spectroscopic properties of molecules. These simulations are invaluable for interpreting experimental spectra, confirming molecular structures, and understanding the relationship between structure and spectral features. mdpi.comnih.gov

UV-Vis Spectra Simulation Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. nih.gov This approach calculates the energies of electronic transitions from the ground state to various excited states. For cyclic sulfonamides like 6-Methyl-1λ⁶,2-thiazinane-1,1-dione, TD-DFT can predict the maximum absorption wavelengths (λmax) corresponding to transitions such as n→π* and π→π*. nih.gov These calculations help in understanding the electronic structure and chromophoric properties of the molecule and its analogues. researchgate.net The accuracy of the prediction often depends on the choice of the functional and basis set, and simulated spectra generally show good agreement with experimental results, typically within a 10–20 nm range. mdpi.com

Table 1: Representative TD-DFT Calculated Electronic Transitions for Sulfonamide Analogues

| Compound Analogue | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition Contribution | Experimental λmax (nm) |

|---|---|---|---|---|

| (4-nitrophenyl)sulfonamide Derivative | 295 | 0.0401 | HOMO-4 → LUMO (n–π) | 290 |

| Indole-sulfonamide Conjugate | 217 | 0.0148 | HOMO → LUMO+7 (π–π) | 220 |

NMR Spectra Simulation Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and coupling constants, are essential for structure elucidation. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. nih.gov By optimizing the molecular geometry and then performing GIAO calculations, it is possible to obtain theoretical spectra that correlate well with experimental data. rsc.org For 6-Methyl-1λ⁶,2-thiazinane-1,1-dione, these simulations can help assign specific peaks to the protons and carbons in its saturated heterocyclic ring, confirming its conformation.

Table 2: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (ppm) for a Sulfonamide Analogue

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| Aliphatic C (CH₂) | 27.49 | 31.88 | -4.39 |

| Aromatic C (C-S) | 145.21 | 152.19 | -6.98 |

| Aromatic C (C-N) | 125.97 | 132.19 | -6.22 |

| Carboxyl C (C=O) | 173.19 | 182.26 | -9.07 |

IR/Raman Spectra Simulation Vibrational spectroscopy is a key tool for identifying functional groups within a molecule. Computational simulations of Infrared (IR) and Raman spectra involve calculating the vibrational frequencies and their corresponding intensities. cardiff.ac.uk These calculations are typically performed using DFT methods after geometric optimization of the molecule. sid.ir For 6-Methyl-1λ⁶,2-thiazinane-1,1-dione, theoretical spectra can predict the characteristic stretching and bending vibrations. Key predicted bands would include the strong asymmetric and symmetric stretching vibrations of the sulfonyl group (–SO₂–), typically found in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org Other significant vibrations include N-H, C-H, and S-N stretching modes. nih.govnih.gov Comparing the computed frequencies with experimental data confirms the presence of these functional groups and aids in the complete vibrational assignment of the molecule. nih.gov

Table 3: Key Calculated Vibrational Frequencies (cm⁻¹) for Sulfonamide-Related Structures

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| Asymmetric Stretching | –SO₂– | 1315 | 1318 |

| Symmetric Stretching | –SO₂– | 1148 | 1152 |

| Stretching | N–H | 3431 | 3380 |

| Stretching | S–N | 935 | 931 |

| Symmetric Stretching | –CH₃ | 2912 | 2910 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chemmethod.com This approach is fundamental in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. nih.gov For analogues of 6-Methyl-1λ⁶,2-thiazinane-1,1-dione, QSAR studies can be employed to design derivatives with enhanced therapeutic properties, such as anti-inflammatory or antimicrobial activities. nih.govnih.gov

A QSAR model is developed by first compiling a dataset of structurally related compounds with known biological activities. nih.gov Subsequently, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

Electronic properties: Dipole moment, HOMO/LUMO energies, partial atomic charges. researchgate.net

Steric properties: Molecular volume, surface area, specific steric parameters (e.g., Es). nih.gov

Lipophilic properties: LogP (partition coefficient). nih.gov

Topological indices: Descriptors that describe molecular size, shape, and branching. isroset.org

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is generated that relates a selection of these descriptors to the biological activity. nih.govresearchgate.net

For instance, a 2D-QSAR study on 1,3-thiazine derivatives identified key descriptors such as ATS7s (a 2D autocorrelation descriptor), SpMax5_Bhv (a topological descriptor), and nHBint6 (a count of hydrogen bond donors) that correlated with their inhibitory activity against the H1N1 neuraminidase enzyme. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide further insights by analyzing the steric and electrostatic fields around the molecules. nih.gov These models generate contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease activity, thereby guiding rational drug design. nih.gov

The predictive power of a QSAR model is validated using statistical parameters such as the squared correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and the root mean square error (RMSE). nih.gov A robust and validated QSAR model can then be used to screen virtual libraries of thiazinane analogues to identify promising candidates for synthesis and biological testing.

Table 4: Example of a Hypothetical 2D-QSAR Model for Thiazinane Analogues

| Model Parameter | Value | Description |

|---|---|---|

| Regression Equation | pIC₅₀ = 0.85(Descriptor A) - 0.42(Descriptor B) + 5.12 | Relates descriptors to biological activity (pIC₅₀). |

| R² (Squared Correlation Coefficient) | 0.919 | Measures the goodness of fit for the training set. |

| Q² (Cross-Validated R²) | 0.876 | Measures the predictive power of the model (internal validation). |

| R²_pred (External Validation) | 0.774 | Measures the predictive power on an external test set. |

| RMSE (Root Mean Square Error) | 0.096 | Indicates the deviation between predicted and actual values. |

Non Clinical Research Applications and Biological Relevance of Thiazinane 1,1 Dioxide Scaffolds

Exploration as Enzyme Inhibitors (Mechanistic Studies)

The structural features of thiazinane-1,1-dioxide scaffolds make them attractive candidates for the design of enzyme inhibitors. nih.gov The non-aromatic thiazine (B8601807) ring fused with an aromatic fragment in benzothiazine derivatives provides a versatile framework for interacting with enzyme active sites. nih.gov

Carbonic Anhydrase Inhibition Research

Derivatives of the thiazinane-1,1-dioxide family, particularly 2H-benzo[e] nih.govnih.govnih.govthiadiazin-3(4H)-one 1,1-dioxides (BTDs), have been explored as potent inhibitors of carbonic anhydrases (CAs). nih.govnih.gov CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological and pathological processes. nih.gov

Research has shown that BTD derivatives can effectively inhibit β-class CA isozymes, including those found in Mycobacterium tuberculosis (Mtb). nih.govnih.gov Specifically, three β-CAs in Mtb (MtCA1, MtCA2, and MtCA3) have been identified as targets, and their inhibition has been linked to an antitubercular effect. nih.govnih.gov Studies on a series of BTD derivatives demonstrated effective inhibition of mycobacterial CAs, particularly MtCA2 and MtCA3, with inhibition constants (Ki) in the low nanomolar to low micromolar range. nih.gov Notably, these compounds exhibited significant selectivity for the mycobacterial CAs over the off-target human isoforms hCA I and II. nih.gov

| Compound Series | Target Enzyme | Inhibition Constant (Ki) Range |

| BTDs | MtCA2 | 38.1–4480 nM nih.gov |

| BTDs | MtCA3 | 15.1–2250 nM nih.gov |

Nitric Oxide Synthase (NOS) Inhibition Research

A compound structurally related to 6-methyl-1lambda6,2-thiazinane-1,1-dione, namely 2-amino-5,6-dihydro-6-methyl-4H-1,3-thiazine, has been identified as a novel, potent, and selective inhibitor of inducible nitric oxide synthase (iNOS). nih.gov Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide, a signaling molecule with diverse physiological roles. nih.gov Overproduction of NO by iNOS is implicated in inflammatory and autoimmune diseases.

Mechanistic studies have revealed that 2-amino-5,6-dihydro-6-methyl-4H-1,3-thiazine acts as a competitive inhibitor with respect to the substrate L-arginine. nih.gov The inhibition is reversible and demonstrates high potency, with a Ki value of 4.2 nM for murine iNOS. nih.gov Furthermore, this compound exhibits significant selectivity (10- to 40-fold) for iNOS over the neuronal (nNOS) and endothelial (eNOS) isoforms. nih.gov This selectivity is a crucial attribute for potential therapeutic applications, as it minimizes the risk of interfering with the normal physiological functions of other NOS isoforms.

Investigation as Antiviral Agents (Mechanistic Studies)

Thiazine and benzothiazole derivatives have been investigated for their potential as antiviral agents. nih.govmdpi.com The heterocyclic thiazine ring is considered important for its antiviral activities. nih.gov While specific mechanistic studies on this compound are not available, research on related structures provides insights into their potential antiviral mechanisms.

One proposed mechanism of action for some benzothiazole derivatives is the inhibition of viral enzymes, such as reverse transcriptase. mdpi.com For instance, certain benzothiazole derivatives have been designed to act as non-nucleoside reverse transcriptase inhibitors (NNRIs) of HIV-1. mdpi.com Another target for benzothiadiazine derivatives is the NS5B protein of the hepatitis C virus (HCV), where they are thought to bind to an allosteric pocket and inhibit HCV replication. mdpi.com The evaluation of antiviral activity is often conducted through in vitro methods like plaque reduction assays, which measure the ability of a compound to inhibit the formation of viral plaques in cell culture. mdpi.com

Research into Analgesic Activity (Mechanistic Studies)

Thiazine derivatives have shown promise as analgesic agents in non-clinical studies. mdpi.com The mechanism of action for the analgesic effects of some thiazine derivatives is linked to their activity as cannabinoid receptor agonists. mdpi.com Specifically, derivatives of 2-arylimino-5,6-dihydro-4H-1,3-thiazine have been found to act on both CB1 and CB2 receptors. mdpi.com

Furthermore, studies on methyl 1-R-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates have demonstrated pronounced analgesic properties. mdpi.com These compounds are considered bioisosteres of other known analgesics from the 4-hydroxy-2,1-benzothiazine series. mdpi.com The modification of the benzene moiety of the benzothiazine core has been shown to be an effective strategy for enhancing the analgesic properties of this class of compounds. mdpi.com

Development as Antimicrobial Scaffolds (Mechanistic Studies)

The thiazinane-1,1-dioxide scaffold is a key component of various compounds investigated for their antimicrobial properties. mdpi.comnih.gov Benzothiazine derivatives, in particular, have demonstrated activity against a range of pathogenic bacteria. nih.govresearchgate.net

In Vitro Mechanistic Studies Against Specific Microorganisms (e.g., Mycobacterium tuberculosis)

As mentioned in the context of carbonic anhydrase inhibition, benzothiadiazinone-1,1-dioxide (BTD) derivatives have been investigated for their activity against Mycobacterium tuberculosis. nih.govnih.gov The inhibition of mycobacterial carbonic anhydrases is a key mechanism contributing to their antitubercular action. nih.govnih.gov

In vitro studies have demonstrated that the most potent MtCA inhibitors from the BTD series are effective in inhibiting the growth of Mtb strains that are resistant to standard tuberculosis drugs like rifampicin and isoniazid. nih.govmdpi.com The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial activity, representing the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Series | Microorganism | Activity |

| BTDs | Mycobacterium tuberculosis (drug-resistant strains) | Growth inhibition nih.govmdpi.com |

Beyond Mtb, other benzothiazine derivatives have been evaluated against various Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For example, a library of 1,2-benzothiazines showed activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, with MIC values ranging from 25 to 600 µg/mL. nih.gov Structure-activity relationship studies have indicated that the nature of substituents on the thiazine ring and the benzoyl moiety can significantly influence the antimicrobial potency. nih.govresearchgate.net

Nematicidal Activity Assessment Using Model Organisms (e.g., Caenorhabditis elegans)

The investigation of novel nematicidal agents is crucial for addressing parasitic nematode infections in agriculture, as well as in human and animal health. Due to the development of resistance to existing drugs, research has turned towards new chemical scaffolds, including thiazinane derivatives. nih.gov The free-living nematode Caenorhabditis elegans (C. elegans) is widely used as a model organism for these studies because of its well-characterized genetic background. nih.gov

In recent studies, various substituted thiazine derivatives have been synthesized and evaluated for their nematicidal potential against C. elegans. nih.gov This research has identified several compounds with significant efficacy. For instance, certain modified thiazine analogues have demonstrated potent lethal activity, with some compounds being considered the most effective candidates for novel, broad-scale nematicidal drugs. nih.gov The mode of action for these compounds involves inducing gene-level changes in the nematode. nih.gov

Key findings from these assessments include the determination of lethal dosage (LD50) values and the observation of other detrimental effects on the nematodes. Fluorescence microscopy has confirmed that potent thiazine derivatives can induce a high apoptotic effect in C. elegans. nih.gov Furthermore, analysis of gene expression in treated nematodes has shown significant upregulation of stress-response genes such as gst-4, hsp-4, and hsp16.2, indicating cellular damage and a robust stress response. nih.gov

**Table 1: Nematicidal Activity of Selected Thiazine Derivatives against *C. elegans***

| Compound | LD50 (μg/mL) | Key Observations |

|---|---|---|

| Thiazine Derivative 13 | 38.95 | Potent nematicidal activity, high apoptotic effect. nih.gov |

| Thiazine Derivative 15 | 38.21 | Considered one of the most potent compounds, high apoptotic effect. nih.gov |

| Thiazine Derivative 4 | Not specified | Displayed a high apoptotic effect. nih.gov |

| Thiazine Derivative 8 | Not specified | Displayed a high apoptotic effect. nih.gov |

| Thiazine Derivative 9 | Not specified | Displayed a high apoptotic effect. nih.gov |

Research into Antimalarial Agents

The thiazinane scaffold is also a subject of investigation in the search for new antimalarial drugs. Thiazine derivatives are among the many heterocyclic compounds that have been studied for their pharmacological effects against malaria-causing parasites. researchgate.net Natural scaffolds, such as Thiaplakortone-A, which is active against malaria, have served as a basis for proposing new lead compounds. nih.gov

Computational strategies, including Quantitative Structure-Activity Relationship (QSAR) studies, have been employed to explore and optimize thiazine-based compounds for antimalarial activity. nih.gov These studies help in understanding the relationship between the chemical structure of the thiazine derivatives and their biological activity, aiming to design molecules with improved efficacy. Molecular docking studies with target proteins from Plasmodium falciparum, such as calcium-dependent protein kinase 1 (PfCDPK1), are also performed to elucidate the potential mechanism of action and protein-ligand interactions. nih.gov The development of new chemotherapeutics is urgently needed to manage malarial disease and circumvent resistance to current artemisinin combination therapies. beilstein-journals.org

Applications in Antioxidant Research (e.g., Free Radical Scavenging Mechanisms)

Thiazinane-1,1-dioxide scaffolds and related benzothiazine derivatives have demonstrated notable potential in antioxidant research. nih.govmdpi.com These compounds are investigated for their ability to act as free radical scavengers, which can help mitigate oxidative stress. mdpi.com Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous pathological conditions. nih.gov

The antioxidant activity of these compounds is often evaluated through various in vitro assays that measure their ability to neutralize specific free radicals. researchgate.net The primary mechanism involves the donation of a hydrogen atom or an electron to a free radical, which stabilizes and inactivates the radical, thereby terminating damaging oxidative chain reactions. semanticscholar.org

Research has shown that certain 4-hydroxy-N′-(benzylidene)-2H-benzoe thiazine-3-carbohydrazide 1,1-dioxides possess radical scavenging activities. nih.gov A series of 1,2,4-benzothiadiazine-1,1-dioxides bearing a sulfonylthiourea moiety also demonstrated strong antioxidant activity in DPPH, ABTS, and H2O2 scavenging assays. researchgate.net The effectiveness of these compounds can be influenced by their structural features, such as the presence of specific functional groups that enhance their radical scavenging capabilities. mdpi.com

Table 2: Common Assays for Evaluating Antioxidant Activity

| Assay | Principle | Radical Species Targeted |

|---|---|---|

| DPPH Assay | Measures the decoloration of the 1,1-diphenyl-2-picrylhydrazyl radical solution. researchgate.net | DPPH radical. nih.gov |

| ABTS Assay | Measures the reduction of the ABTS radical cation. researchgate.net | ABTS radical cation. |

| Superoxide Scavenging | Evaluates the quenching of superoxide anion radicals. researchgate.netresearchgate.net | Superoxide anion (O2•¯). researchgate.net |

| Hydroxyl Radical Scavenging | Assesses the neutralization of highly reactive hydroxyl radicals, often generated by a Fenton-like reaction. researchgate.net | Hydroxyl radical (HO•). researchgate.net |

| Lipid Peroxidation Inhibition | Measures the ability to prevent the oxidation of lipids, often in biological membranes. researchgate.net | Peroxyl radicals. |

Role in Drug Discovery and Chemical Biology through Skeletal Editing

Skeletal editing is an emerging and powerful strategy in organic chemistry that allows for the precise modification of a molecule's core structure by adding, deleting, or swapping single atoms. youtube.com This technique has the potential to revolutionize drug discovery by enabling rapid access to novel molecular analogues that would be difficult to synthesize using traditional methods. youtube.com

The thiazinane-1,1-dioxide scaffold and its derivatives are relevant to this field. For example, an unprecedented skeletal editing approach has been demonstrated in the transformation of 3-aryl-2H-benzo[e] nih.govnih.govnih.govthiadiazine-1,1-dioxides. researchgate.net Such transformations can effectively convert one heterocyclic system into another, providing a "wormhole in chemical space" to access new families of compounds from a common precursor. youtube.com This capability is highly valuable in medicinal chemistry for optimizing the properties of a lead compound by systematically altering its core framework. By offering a one-step method to change a molecule's skeleton, these reactions can dramatically accelerate the exploration of chemical space and the discovery of new therapeutic agents. youtube.com

Investigation of Structure-Activity Relationships (SAR) for Compound Development

The systematic investigation of Structure-Activity Relationships (SAR) is a cornerstone of modern drug development. It involves modifying the chemical structure of a compound to understand how these changes affect its biological activity. For the thiazinane-1,1-dioxide scaffold, SAR studies are crucial for optimizing its therapeutic potential across various applications. nih.gov

By making targeted structural modifications to the thiazinane ring and its substituents, researchers can identify the key molecular features responsible for a desired biological effect. nih.gov For instance, in the context of antidiabetic research, SAR studies on 1,2-benzothiazine 1,1-dioxide derivatives revealed that specific halogen substitutions on the benzene ring led to the most promising inhibition of the aldose reductase enzyme. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that formalize these relationships. In antimalarial research, 2D and 3D-QSAR models like CoMFA and CoMSIA have been developed for thiazine alkaloids. nih.gov These models use statistical methods to correlate molecular descriptors with biological activity, providing predictive power to guide the design of new, more potent compounds. For example, a 2D-QSAR model for antimalarial thiazine derivatives showed a strong correlation (R² value of 0.814) between specific molecular descriptors and activity, highlighting its predictive reliability. nih.gov

Thiazinane-1,1-dioxides as Versatile Small Molecule Scaffolds in Organic Synthesis

Thiazinane-1,1-dioxides are recognized as versatile and valuable scaffolds in organic synthesis. nih.gov Their stable, six-membered ring structure containing nitrogen and oxidized sulfur atoms serves as a robust framework for the construction of a wide array of more complex molecules. mdpi.com The synthesis of the core thiazinane-1,1-dioxide ring can be achieved through various chemical pathways, often starting from readily available amino-alcohols or amino-halides. nih.gov

Once formed, the scaffold can be functionalized at different positions, allowing for the introduction of diverse chemical groups. For example, the nitrogen atom of the ring can be alkylated to introduce new substituents. mdpi.com The versatility of this scaffold is demonstrated by its use as an intermediate in the synthesis of compounds evaluated for a range of biological activities. nih.govmdpi.com The chemical reactivity and stability of the thiazinane-1,1-dioxide core make it an attractive building block for creating libraries of compounds for drug discovery and other applications in chemical biology. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.